Fmoc-homoarg-OH

描述

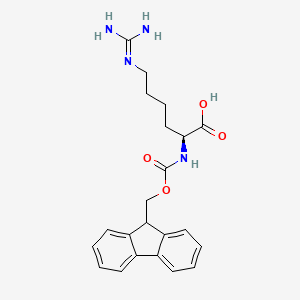

Structure

3D Structure

属性

IUPAC Name |

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELIJBJYZHTQU-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654068 |

Source

|

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776277-76-0 |

Source

|

| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Homoarginine-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-homoarginine (Fmoc-homoarg-OH), a key building block in peptide synthesis. This document details its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the biological significance of incorporating homoarginine into peptides.

Core Properties of Fmoc-Homoarginine Derivatives

Fmoc-homoarginine is commercially available in both its unprotected and side-chain protected forms. The choice of derivative is critical for successful peptide synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-L-homoarginine-OH | 776277-76-0 | C22H26N4O4 | 410.5 |

| Fmoc-L-homoarginine(Pbf)-OH | 1159680-21-3 | C35H42N4O7S | 662.80 |

Data sourced from multiple chemical suppliers and databases.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidino function of arginine and its analogs during Fmoc-based solid-phase peptide synthesis.[1] It prevents unwanted side reactions during the coupling steps and is readily removed during the final cleavage of the peptide from the resin.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-homoarginine-OH, primarily in its Pbf-protected form, is a valuable reagent for the incorporation of homoarginine residues into synthetic peptides.[2] The additional methylene group in the side chain of homoarginine, compared to arginine, can subtly alter the structural and functional properties of the resulting peptide.

Experimental Protocol: Standard Fmoc-SPPS Cycle

The following is a generalized protocol for the incorporation of a Fmoc-protected amino acid, such as Fmoc-homoarg(Pbf)-OH, into a peptide chain using a manual or automated peptide synthesizer.

1. Resin Preparation:

-

Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 3 minutes followed by a second treatment of 10-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3][4]

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[5]

3. Amino Acid Coupling:

-

In a separate vessel, activate the Fmoc-amino acid (e.g., Fmoc-homoarg(Pbf)-OH) (typically 1.5-5 equivalents) with a coupling reagent. Common coupling reagents include:

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3] The progress can be monitored using a colorimetric test like the Kaiser test to check for the presence of free primary amines.

-

Wash the resin extensively with DMF and DCM.

4. Repetition:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

-

Once the synthesis is complete, wash the peptidyl-resin and dry it.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups (like Pbf).[6]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc-SPPS

References

Solubility of Fmoc-Homoarginine Derivatives in Common Peptide Synthesis Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of two key Fmoc-protected homoarginine derivatives, Fmoc-HomoArg(Pbf)-OH and Fmoc-HomoArg(Boc)2-OH, in the polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS): N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Understanding the solubility of these reagents is critical for optimizing coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides.

Quantitative Solubility Data

Precise quantitative solubility data for Fmoc-homoarginine derivatives is not extensively available in peer-reviewed literature. However, based on product specifications from suppliers and data for the closely related Fmoc-arginine derivatives, the following table summarizes the available qualitative and semi-quantitative information. It is important to note that actual solubility can be influenced by factors such as solvent purity, temperature, and the presence of additives.

| Compound | Solvent | Reported Solubility | Molarity (approx.) | Notes |

| Fmoc-HomoArg(Pbf)-OH | DMF | "Clearly soluble" (1 mmole in 2 ml) | ~0.5 M | This is a semi-quantitative measure. |

| NMP | Good (inferred) | Not specified | NMP generally has a higher solvating power than DMF for many Fmoc-amino acids.[1] | |

| DMSO | Good (inferred) | Not specified | DMSO is a strong solvent for many polar compounds. | |

| Fmoc-Arg(Pbf)-OH (analog) | DMF | "Clearly soluble" (12.5 mmol in 25 ml)[2] | ~0.5 M | Provides a strong indication of the solubility of the homoarginine derivative. |

| DMSO | Up to 100 mg/mL (with sonication)[3][4] | ~154 mM | Data for the D-isoform, but provides a useful reference. | |

| Fmoc-HomoArg(Boc)2-OH | DMF | Data not available | Not specified | Expected to have good solubility due to the polar nature of the molecule and solvent. |

| NMP | Data not available | Not specified | ||

| DMSO | Data not available | Not specified |

Experimental Protocol: Determination of Solubility

For applications requiring precise solubility data, empirical determination is highly recommended. The following protocol outlines a robust method for quantifying the solubility of Fmoc-homoarginine derivatives in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Fmoc-homoarginine derivative (solid)

-

High-purity, anhydrous DMF, NMP, and DMSO

-

Analytical balance (±0.1 mg)

-

Vials with sealed caps

-

Constant temperature shaker/incubator

-

Centrifuge capable of high-speed operation

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a UV detector (e.g., monitoring at 265 nm or 301 nm)

-

Reversed-phase C18 HPLC column

-

Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the Fmoc-homoarginine derivative to a pre-weighed vial.

-

Add a known volume of the desired solvent (e.g., 1 mL of DMF).

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A thermostatic shaker is ideal.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL).

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of the Fmoc-homoarginine derivative of known concentrations in the same solvent used for dilution.

-

Inject the standard solutions into the HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

-

Quantification and Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the tested solvent under the specified conditions.

-

Visualization of Relevant Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an Fmoc-homoarginine derivative.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-homoarginine derivatives is a critical parameter within the context of the SPPS workflow, particularly during the coupling step. The diagram below outlines the key stages of a single coupling cycle in Fmoc-based SPPS.

Discussion and Recommendations

The available data indicates that Fmoc-HomoArg(Pbf)-OH and, by extension, Fmoc-HomoArg(Boc)2-OH, are expected to have good solubility in DMF, a standard solvent in SPPS. A concentration of up to 0.5 M in DMF appears to be a reasonable starting point for coupling reactions. For challenging sequences or when aggregation is a concern, NMP or DMSO can be considered as alternative solvents due to their generally higher solvating power.[1] The use of sonication can also aid in the dissolution of these compounds, particularly in DMSO.[3]

For drug development professionals, ensuring complete dissolution of the Fmoc-homoarginine derivative during the coupling step is paramount to avoid the formation of deletion peptides, which can be difficult to separate from the target peptide product and can have significant implications for the final drug substance's purity and safety. Therefore, if any particulate matter is observed in the amino acid solution, troubleshooting steps such as gentle warming, sonication, or the use of a stronger solvent system should be employed.

References

Stability of Fmoc-homoarg-OH under SPPS conditions

An In-Depth Technical Guide to the Stability and Use of Fmoc-Homoarginine-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids like homoarginine (hArg) into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability, binding affinity, and biological activity. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the use of Fmoc-homoarginine-OH presents unique challenges, primarily related to the stability of the guanidino side chain. This technical guide provides a comprehensive overview of the stability of Fmoc-hArg-OH under typical SPPS conditions, focusing on the prevalent side reaction of lactam formation. We present detailed experimental protocols, comparative data on coupling and cleavage strategies, and best-practice recommendations to ensure the successful synthesis of homoarginine-containing peptides.

Introduction to Fmoc-Homoarginine in SPPS

Homoarginine, an analogue of arginine with an additional methylene group in its side chain, is of significant interest in peptide design. Its guanidino group, like that of arginine, is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions.[1][2] The standard methodology for SPPS, Fmoc/tBu chemistry, relies on an orthogonal protection scheme where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups.[3][4][5]

For homoarginine, the most commonly used derivative is Fmoc-hArg(Pbf)-OH , where the side-chain guanidino function is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The Pbf group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal but is readily cleaved during the final deprotection step with strong acids like trifluoroacetic acid (TFA).[1][2]

Caption: Orthogonality of Fmoc and Pbf protecting groups in SPPS.

Core Challenge: δ-Lactam Formation

The most significant side reaction encountered during the coupling of Fmoc-hArg(Pbf)-OH, and its arginine counterpart, is the intramolecular cyclization to form an irreversible and inactive δ-lactam.[1][6] This occurs upon activation of the Cα-carboxyl group, which can then be attacked by the nucleophilic nitrogen of the Pbf-protected guanidino group.

This side reaction leads to the termination of the peptide chain, resulting in a "des-hArg" or deletion sequence, which complicates purification and reduces the overall yield of the target peptide.[6] The propensity for lactam formation is highly dependent on the coupling conditions.

Caption: Competing pathways of desired coupling versus side-chain lactam formation.

Factors Influencing Lactam Formation:

-

Activating Agent: Carbodiimide-based activators like diisopropylcarbodiimide (DIC) are known to significantly promote lactam formation.[1][7]

-

Pre-activation Time: Longer pre-activation times before addition to the resin increase the concentration of the activated species in solution, providing more opportunity for intramolecular cyclization.

-

Solvent: The use of N-butylpyrrolidinone (NBP) as a "green" alternative to DMF can exacerbate lactam formation, possibly due to its higher viscosity which may slow the desired intermolecular coupling reaction.[6]

-

Temperature: Elevated temperatures can increase the rate of both the desired coupling and the undesired side reaction.[6]

Data Summary: Coupling and Cleavage Strategies

The selection of appropriate coupling reagents and cleavage cocktails is paramount for synthesizing high-purity homoarginine-containing peptides.

Table 1: Comparison of Coupling Reagents for Arginine Analogs

(Data extrapolated from studies on Fmoc-Arg(Pbf)-OH, with expected similar behavior for Fmoc-hArg(Pbf)-OH)

| Coupling Reagent/Additive | Activation Method | Propensity for Lactam Formation | Recommended Use |

| DIC / OxymaPure | Carbodiimide | High, especially with pre-activation | Use with in situ activation to minimize side reaction.[6] |

| HBTU / HOBt / DIPEA | Aminium Salt | Moderate | Standard, effective coupling. Base should be non-nucleophilic. |

| PyBOP / DIPEA | Phosphonium Salt | Moderate | Effective, but can be more expensive. |

| HATU / DIPEA | Aminium Salt | Low to Moderate | Highly efficient, often used for difficult couplings. |

Table 2: Common Cleavage Cocktails for Pbf Deprotection

| Reagent Name | Composition | Key Application |

| Reagent K [8] | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). |

| Reagent B [8] | TFA / Phenol / Water / TIPS (88:5:5:2) | "Odorless" alternative. Effective for Trp, Cys, Met. Triisopropylsilane (TIPS) is the primary scavenger. |

| Reagent R [9] | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Suited for peptides with Arg residues protected by sulfonyl groups (like Pbf). |

| 95% TFA | TFA / Water (95:5) | Only for peptides without sensitive side chains (Trp, Cys, Met). |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-hArg(Pbf)-OH

This protocol outlines a standard manual coupling procedure using HBTU.

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-hArg(Pbf)-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in a minimal volume of DMF. Add DIPEA (1.0 mmol, 10 eq.) and vortex.

-

Coupling Reaction: Immediately add the activated coupling cocktail to the drained resin. Agitate at room temperature for 2-4 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recoupling may be necessary.[1]

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). Proceed to the next cycle.

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Protocol 2: Mitigating Lactam Formation with In Situ Activation

This strategy is crucial when using carbodiimide activators like DIC.

-

Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

-

In Situ Activation & Coupling: a. To the drained, deprotected resin, add a solution of Fmoc-hArg(Pbf)-OH (0.3 mmol, 3 eq.) and OxymaPure (0.3 mmol, 3 eq.) in DMF. b. Add DIC (0.3 mmol, 3 eq.) to the resin slurry. c. Agitate immediately and continue for 2-4 hours at room temperature.

-

Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Final Cleavage and Deprotection (Using Reagent K)

CAUTION: Perform all steps in a well-ventilated fume hood. TFA is highly corrosive.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5x) and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Freshly prepare Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL 1,2-ethanedithiol (EDT).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to stand at room temperature for 2-3 hours with occasional swirling.[10]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Analytical HPLC for Crude Peptide Analysis

-

Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg) in 1 mL of a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA).

-

HPLC Conditions (Typical):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5-65% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Analysis: The main peak corresponds to the target peptide. Side products, such as deletion sequences resulting from lactam formation, will typically appear as earlier-eluting, more hydrophilic peaks. Confirm peak identities with mass spectrometry.

Conclusion and Best Practices

The successful incorporation of Fmoc-hArg(Pbf)-OH into synthetic peptides hinges on the effective management of the δ-lactam side reaction. While chemically similar to its arginine counterpart, the stability of homoarginine requires careful consideration of the synthesis strategy.

Key Recommendations:

-

Avoid Carbodiimide Pre-activation: When using DIC, always opt for an in situ activation protocol in the presence of an additive like OxymaPure to minimize lactam formation.[6]

-

Prefer Aminium/Phosphonium Reagents: For routine couplings, reagents like HBTU or HATU offer a better balance of efficiency and lower risk of side reactions compared to DIC.

-

Use Appropriate Scavengers: During final cleavage, always use a scavenger cocktail (e.g., Reagent K or B) to protect the deprotected homoarginine side chain and other sensitive residues from re-alkylation by reactive species generated from other protecting groups.[8][10]

-

Analytical Vigilance: Routinely analyze crude peptides by HPLC and Mass Spectrometry to identify and quantify any side products, allowing for the optimization of coupling and cleavage protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. biosynth.com [biosynth.com]

- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data of Fmoc-L-homoarginine-OH

This guide provides a detailed overview of the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for N-α-Fmoc-L-homoarginine (Fmoc-homoarg-OH). It is intended for researchers, scientists, and professionals in drug development who utilize this amino acid derivative in peptide synthesis and related fields.[1]

Fmoc-L-homoarginine is a crucial building block in solid-phase peptide synthesis, allowing for the introduction of a homoarginine residue into peptide chains.[1] Accurate characterization of this raw material is essential for ensuring the quality and purity of the final synthetic peptide.

Chemical Structure and Properties

-

IUPAC Name : (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-6-(diaminomethylideneamino)hexanoic acid[2]

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for verifying the molecular weight of this compound. Electrospray ionization (ESI) is a common method for analyzing this type of compound, typically observed as the protonated molecular ion [M+H]⁺.

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₂₆N₄O₄ | [2][3] |

| Calculated Monoisotopic Mass | 410.1954 g/mol | [2] |

| Calculated Average Mass | 410.47 g/mol | [2][3] |

| Observed Ion (ESI-MS) | [M+H]⁺ | |

| Expected m/z | ~411.20 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical structure and purity of the compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or DMF-d₇.[4] Chemical shifts (δ) are reported in parts per million (ppm).

Note: The following data are representative and may vary slightly based on solvent, concentration, and instrument calibration.

| ¹H NMR (DMSO-d₆) | ||||

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

| 7.89 | d | 2H | 7.5 | Fmoc H4, H5 |

| 7.72 | t | 2H | 7.0 | Fmoc H1, H8 |

| 7.42 | t | 2H | 7.4 | Fmoc H3, H6 |

| 7.33 | t | 2H | 7.4 | Fmoc H2, H7 |

| 7.0-7.5 (broad) | br s | 4H | Guanidinium (-NH₂)₂ | |

| 4.20-4.35 | m | 3H | Fmoc CH, CH₂ | |

| 3.85 | m | 1H | α-CH | |

| 3.05 | q | 2H | 6.5 | ε-CH₂ |

| 1.65 | m | 1H | β-CH₂ | |

| 1.50 | m | 1H | β-CH₂ | |

| 1.40 | m | 2H | δ-CH₂ | |

| 1.25 | m | 2H | γ-CH₂ |

| ¹³C NMR (DMSO-d₆) | |

| Chemical Shift (δ ppm) | Assignment |

| 174.5 | C=O (Carboxyl) |

| 156.9 | C=N (Guanidinium) |

| 156.2 | C=O (Fmoc) |

| 143.9 | Fmoc C4a, C4b |

| 140.7 | Fmoc C8a, C9a |

| 127.6 | Fmoc C2, C7 |

| 127.1 | Fmoc C3, C6 |

| 125.3 | Fmoc C1, C8 |

| 120.1 | Fmoc C4, C5 |

| 65.6 | Fmoc-CH₂ |

| 55.0 | α-CH |

| 46.7 | Fmoc-CH |

| 40.8 | ε-CH₂ |

| 31.5 | β-CH₂ |

| 28.8 | δ-CH₂ |

| 23.2 | γ-CH₂ |

Experimental Protocols

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Dissolve a small amount of this compound (approx. 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.

-

Instrumentation : Utilize an electrospray ionization mass spectrometer (e.g., Agilent 1260 Infinity II system coupled to an ESI-MS).[4]

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100–1000.[4]

-

Analysis : Identify the peak corresponding to the protonated molecular ion [M+H]⁺ at approximately m/z 411.2.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrumentation : Record spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).[5]

-

Data Acquisition :

-

¹H NMR : Acquire proton spectra using a standard pulse sequence. Reference the spectrum to the residual solvent signal.

-

¹³C NMR : Acquire carbon spectra using a proton-decoupled pulse sequence.

-

-

Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign peaks based on their chemical shift, multiplicity, and correlation with the known structure. Assign ¹³C peaks based on chemical shifts and comparison with predicted values or literature data.

Visualizations

Experimental Workflow for Quality Control

The following diagram outlines the standard workflow for the quality control and characterization of incoming this compound raw material.

Caption: Workflow for QC of this compound.

Structure-Spectra Correlation

This diagram illustrates the logical relationship between the different chemical moieties of the this compound molecule and their corresponding signals in the NMR and MS spectra.

Caption: Correlation of structure to spectra.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-homoarg-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-L-homoarginine (Fmoc-homoarg-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools. The incorporation of the homoarginine residue, a homolog of arginine with an additional methylene group in its side chain, can influence the bioactivity and pharmacokinetic properties of peptides.[1] This document details the prevalent synthetic strategies, experimental protocols, and purification methods, supported by quantitative data and a visual representation of the synthetic workflow.

Synthetic Strategy: From Lysine to Fmoc-homoarginine-OH

The most common and cost-effective method for the synthesis of this compound involves the guanidinylation of the ε-amino group of a suitably protected lysine derivative. This approach circumvents the challenges associated with the direct use of the more expensive L-homoarginine as a starting material. The general synthetic pathway can be broken down into two key stages:

-

α-Amino Group Protection: The synthesis commences with the protection of the α-amino group of L-lysine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, ensuring that the α-amino group does not participate in the subsequent side-chain modification.[1]

-

Guanidinylation of the ε-Amino Group: The ε-amino group of the Fmoc-protected lysine is then converted into a guanidino group. A variety of reagents can be employed for this transformation, with O-methylisourea being a widely used and effective choice. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the ε-amino group on the guanidinylating agent.

An alternative, though less common, approach involves the direct Fmoc protection of L-homoarginine. However, the higher cost and limited availability of L-homoarginine make the guanidinylation of lysine a more practical choice for large-scale synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and purification of this compound.

Synthesis of Nα-Fmoc-L-lysine (Fmoc-Lys-OH)

The initial step involves the protection of the α-amino group of L-lysine with an Fmoc group.

Materials:

-

L-Lysine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-lysine hydrochloride in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the lysine solution while maintaining the temperature at 0 °C and vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl to precipitate the product.

-

Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Synthesis of Nα-Fmoc-L-homoarginine (this compound) via Guanidinylation

The key transformation of the lysine side chain into a guanidinium group is achieved in this step.

Materials:

-

Nα-Fmoc-L-lysine (Fmoc-Lys-OH)

-

O-Methylisourea hemisulfate

-

Sodium hydroxide (NaOH) or another suitable base

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve Fmoc-Lys-OH in an aqueous solution of sodium hydroxide at a pH of approximately 10.5-11.0.

-

Add O-methylisourea hemisulfate to the solution in a molar excess (e.g., 1.5 to 2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by HPLC or TLC.

-

After the reaction is complete, cool the solution in an ice bath and carefully acidify to pH 3-4 with dilute HCl to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound suitable for peptide synthesis. Recrystallization is a commonly employed and effective method.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane or heptane

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slowly add a non-polar solvent like hexane or heptane to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration and wash them with a small amount of a cold mixture of ethyl acetate and the non-polar solvent.

-

Dry the purified this compound under vacuum. The purity of the final product should be assessed by HPLC and characterized by mass spectrometry and NMR.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound. Please note that yields and purity can vary depending on the specific reaction conditions and the scale of the synthesis.

| Step | Parameter | Typical Value |

| Fmoc Protection of Lysine | Yield | 85-95% |

| Purity (crude) | >90% | |

| Reaction Time | 4-6 hours | |

| Guanidinylation | Yield | 70-85% |

| Purity (crude) | >85% | |

| Reaction Time | 24-48 hours | |

| Purification (Recrystallization) | Final Yield (overall) | 60-75% |

| Final Purity (HPLC) | >98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Synthetic workflow for this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary information for the successful synthesis and purification of this compound. The provided protocols and data serve as a valuable resource for the efficient production of this important building block for advanced peptide synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Introduction of Homoarginine into Peptide Sequences

Introduction

Homoarginine (hArg) is a non-proteinogenic cationic amino acid, structurally distinguished from its proteinogenic analogue, L-arginine, by the presence of an additional methylene group in its side chain.[1] This seemingly subtle modification—extending the carbon backbone from five to six carbons—imparts unique physicochemical and biological properties to peptides into which it is incorporated. Physiologically, L-homoarginine is synthesized endogenously from lysine and arginine via enzymes such as arginine:glycine amidinotransferase (AGAT) and ornithine transcarbamylase (OTC).[1][2][3] It plays a significant role in cardiovascular health by modulating nitric oxide (NO) bioavailability, acting as both a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase.[1]

The deliberate incorporation of homoarginine into synthetic peptide sequences is a powerful strategy in medicinal chemistry and drug development. It allows for the fine-tuning of a peptide's structural, biological, and pharmacokinetic properties. Substituting arginine with homoarginine can alter receptor binding affinity, enhance proteolytic stability, and improve cell penetration capabilities.[4][5] This guide provides a comprehensive technical overview of the primary methods for introducing homoarginine into peptide sequences, details the resulting impact on peptide properties, and supplies detailed experimental protocols for practical application in a research setting.

Methodologies for Homoarginine Incorporation

The introduction of homoarginine into a peptide backbone can be achieved through several distinct strategies, each with its own advantages and limitations. The most common approaches involve direct incorporation during solid-phase peptide synthesis (SPPS) or the chemical modification of a lysine residue after the peptide has been assembled.

Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most straightforward method for incorporating homoarginine is to use a pre-synthesized, side-chain protected homoarginine derivative during standard Fmoc-based SPPS.[6] This approach treats homoarginine like any other standard amino acid in the synthetic workflow. The commercially available building block, typically Fmoc-L-hArg(Pbf)-OH, is coupled sequentially to the growing peptide chain on a solid support.

Advantages:

-

High efficiency and predictability.

-

Integrates seamlessly into automated SPPS protocols.

-

Precise, site-specific incorporation.

Challenges:

-

Like arginine, the bulky guanidinium group and its Pbf protecting group can sometimes lead to aggregation and incomplete coupling reactions, particularly in arginine-rich sequences.[7]

Post-Synthetic Modification of Lysine Residues

An alternative and highly effective strategy is the post-synthetic conversion of lysine residues into homoarginine. This involves synthesizing a peptide containing lysine at the desired position(s) and subsequently converting the lysine's primary ε-amino group into a guanidino group.[8][9] This chemical transformation, known as guanylation, is typically performed after the full peptide sequence has been assembled on the solid support but before final cleavage and deprotection.

Advantages:

-

Avoids potential coupling issues associated with bulky protected homoarginine derivatives during SPPS.

-

Allows for the creation of peptide libraries where the same lysine-containing precursor can be modified in various ways.

-

Cost-effective if a lysine-containing peptide is already available.

Key Reagents:

-

Guanylating Agents: Common reagents include 1-H-pyrazole-1-carboxamidine hydrochloride or 1-amidinopyrazole hydrochloride.[9]

-

Selective Protection: To ensure only the lysine side chain is modified, an orthogonal protecting group strategy is required. Fmoc-Lys(Mtt)-OH is often used, as the Mtt (4-methyltrityl) group can be selectively removed on-resin without disturbing other protecting groups.[9]

Enzymatic and In Vivo Incorporation

For the production of recombinant proteins rather than synthetic peptides, specialized in vivo methods have been developed. These techniques involve re-engineering the cellular translational machinery to recognize homoarginine and incorporate it at a specific, predetermined codon. This is achieved by creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for homoarginine.[10] For example, researchers have successfully reassigned the rare arginine codon AGG to encode for homoarginine in E. coli, enabling its site-specific incorporation into proteins.[10] While powerful, this method is highly specialized and not typically used for routine peptide synthesis.

Properties and Applications of Homoarginine-Containing Peptides

Replacing arginine with homoarginine can have profound effects on a peptide's characteristics and function.

Physicochemical and Structural Impact

The longer, more flexible side chain of homoarginine can alter local peptide conformation. While the guanidinium group's pKa remains high (~12.5), ensuring it is protonated at physiological pH, the increased distance from the peptide backbone can change the way the peptide interacts with binding partners or cell membranes.[1][9]

| Property | L-Arginine | L-Homoarginine |

| Molar Mass | 174.20 g/mol | 188.23 g/mol [1] |

| Side Chain | 3-guanidinopropyl | 4-guanidinobutyl |

| pKa (Guanidinium) | ~12.5 | ~12.5[9] |

| Structure |

Table 1: Comparison of the physicochemical properties of L-arginine and L-homoarginine.

Enhanced Biological Activity and Novel Applications

The substitution of arginine with homoarginine has been exploited to enhance the therapeutic potential of various peptides.

-

Intracellular Delivery: In the design of attenuated cationic lytic peptides for cytosolic drug delivery, replacing lysine with homoarginine (a structural isomer of guanidinylated lysine) was shown to yield a peptide with comparable or superior delivery efficacy for large cargo like antibodies and Cas9/sgRNA complexes at a significantly lower concentration.[4][9]

-

Antimicrobial Peptides: Arginine is a critical residue in many cationic antimicrobial peptides due to its role in membrane disruption.[11][12] Homoarginine substitution can modulate this activity, potentially improving the therapeutic index by fine-tuning lytic activity and enhancing stability.[4]

-

Cardiovascular Peptides: Given the role of free homoarginine in cardiovascular health, peptides containing this residue are being explored for therapeutic applications related to vascular function and nitric oxide signaling.[13][14]

-

Modulating Aggregation: L-homoarginine has been shown to influence the heat-induced aggregation of proteins, with its effect being dependent on both its concentration and the specific protein.[5] This suggests its potential use as an excipient in protein formulations.

Improved Proteolytic Stability

A major hurdle in peptide drug development is rapid degradation by endogenous proteases.[15] Many proteases, such as trypsin, exhibit high specificity for cleavage at the C-terminal side of arginine and lysine residues. The altered side-chain length and structure of homoarginine can disrupt the precise geometry required for recognition and cleavage by these enzymes. This steric hindrance can lead to a significant increase in the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.[16] Strategies like D-amino acid substitution and cyclization can be used in conjunction with homoarginine incorporation to further enhance stability.[17][18]

| Method | Starting Materials | Key Reagents/Components | Advantages | Disadvantages |

| Direct SPPS | Solid-phase resin, Fmoc-amino acids, Fmoc-L-hArg(Pbf)-OH | Coupling agents (HBTU, DIC), Piperidine, TFA cocktail | Integrates into standard workflows; high purity; precise control. | Potential for aggregation and difficult couplings with bulky residue.[7] |

| Post-Synthetic Guanylation | Peptide on resin with Fmoc-Lys(Mtt)-OH | Hexafluoroisopropanol (for Mtt removal), 1-amidinopyrazole HCl, DIPEA | Avoids difficult couplings; versatile for library synthesis. | Requires an additional orthogonal protection strategy and on-resin reaction steps.[9] |

| Enzymatic/In Vivo | Engineered host organism (E. coli), plasmid with engineered aaRS/tRNA pair | L-homoarginine in media | Site-specific incorporation into large recombinant proteins. | Highly specialized; not applicable for chemical peptide synthesis; lower yields.[10] |

Table 2: A comparative summary of the primary methods for incorporating homoarginine into peptide sequences.

Experimental Protocols

The following sections provide detailed, generalized protocols for the chemical synthesis and analysis of homoarginine-containing peptides.

Protocol 1: Direct SPPS using Fmoc-L-hArg(Pbf)-OH

This protocol outlines the manual solid-phase synthesis of a peptide using the direct incorporation method.

-

Resin Preparation:

-

Place Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Remove DMF by filtration.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a second 20% piperidine/DMF treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times).

-

-

Amino Acid Coupling (Example: Coupling Fmoc-L-hArg(Pbf)-OH):

-

Dissolve Fmoc-L-hArg(Pbf)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Monitor the reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the reaction is complete (yellow beads), drain the vessel and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Peptide Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

-

Cleavage and Global Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the resin, collecting the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet, dissolve it in a water/acetonitrile mixture, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide using mass spectrometry.

-

Protocol 2: Post-Synthetic Guanylation of a Lysine Residue

This protocol details the conversion of a lysine residue to homoarginine on-resin.

-

Peptide Synthesis:

-

Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS as described in Protocol 1.

-

At the position intended for homoarginine, incorporate Fmoc-Lys(Mtt)-OH .

-

-

Selective Mtt Group Deprotection:

-

After completing the sequence, wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM, or with hexafluoroisopropanol (HFIP)/DCM (1:4 v/v), for 30-60 minutes.[9]

-

Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF.

-

-

On-Resin Guanylation:

-

Prepare a solution of 1-amidinopyrazole hydrochloride (5-10 eq) and DIPEA (5-10 eq) in DMF.[9]

-

Add this solution to the resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction's completion by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

-

Once complete, wash the resin thoroughly with DMF and DCM.

-

-

Final Cleavage and Purification:

-

Proceed with the standard cleavage and purification steps as described in Protocol 1 (steps 5 and 6). The resulting peptide will now contain a homoarginine residue at the position previously occupied by lysine.

-

Analytical Characterization

-

RP-HPLC: Used to assess the purity of the crude and purified peptide. A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used with a C18 column.[19][20]

-

Mass Spectrometry: ESI-MS or MALDI-TOF MS is essential to confirm the molecular weight of the final peptide, verifying the successful incorporation of homoarginine.[10] The mass of a homoarginine-containing peptide will be 14.03 Da greater than its arginine-containing counterpart for each substitution.

Visualizations

Synthesis and Biological Pathways

References

- 1. Homoarginine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of homoarginine (hArg) and asymmetric dimethylarginine (ADMA) from acutely and chronically administered free L-arginine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of homoarginine to obtain attenuated cationic membrane lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of L-homoarginine as an analogue of L-arginine on the heat-induced aggregation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Homoarginine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of Fmoc-Homoarginine-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental application of Nα-Fmoc-L-homoarginine (Fmoc-homoarg-OH) and its protected derivatives, essential building blocks in peptide synthesis for research and drug development. Due to the structural similarities and common use in solid-phase peptide synthesis (SPPS), safety and handling information for the closely related and more extensively documented Pbf-protected form, Fmoc-HomoArg(Pbf)-OH, is included as a primary reference.

Chemical Identification and Properties

Fmoc-homoarginine is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. It is a key reagent in the synthesis of peptides containing the non-proteinogenic amino acid homoarginine. Homoarginine is a homolog of arginine, containing an additional methylene group in its side chain. This modification can influence the basicity, conformational properties, and biological activity of the resulting peptides.

Several forms of Fmoc-homoarginine are commercially available, including the hydrochloride salt and derivatives with side-chain protection, most commonly the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. It is crucial to identify the specific form being used, as this can affect solubility, reactivity, and safety considerations.

Table 1: Chemical Identification of Fmoc-Homoarginine and its Derivatives

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| Fmoc-L-homoarginine | Fmoc-HArg-OH, N-α-Fmoc-L-homoarginine | 776277-76-0 | C₂₂H₂₆N₄O₄ | 410.4 g/mol |

| Fmoc-L-homoarginine hydrochloride | Fmoc-L-Homoarg-OH · HCl | 208174-14-5 | C₂₂H₂₆N₄O₄ · HCl | 446.97 g/mol |

| Fmoc-L-HomoArg(Pbf)-OH | Fmoc-hArg(Pbf)-OH | 1159680-21-3[1] | C₃₅H₄₂N₄O₇S[1] | 662.8 g/mol [1] |

Safety and Hazard Information

Table 2: Hazard Identification for Fmoc-HomoArg(Pbf)-OH

| Hazard Category | GHS Classification | Precautionary Statements |

| Physical Hazards | Not classified as a hazardous substance or mixture. May form combustible dust concentrations in air. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P243: Take action to prevent static discharges. |

| Health Hazards | Not classified as a hazardous substance or mixture. May cause skin, eye, and respiratory irritation upon prolonged or repeated exposure. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Environmental Hazards | Not classified as a hazardous substance or mixture. | P273: Avoid release to the environment. |

Note: This data is based on the SDS for Fmoc-HomoArg(Pbf)-OH and should be used as a guideline. A substance-specific risk assessment should always be performed.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention in case of irritation. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C for long-term storage. Keep away from strong oxidizing agents. |

Table 5: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved particulate respirator is recommended. |

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following are generalized protocols for its incorporation into a peptide chain.

Coupling of Fmoc-HomoArg(Pbf)-OH in SPPS

The guanidinium side chain of homoarginine is typically protected during synthesis to prevent side reactions. The Pbf group is a common choice for this purpose. The coupling protocol for Fmoc-HomoArg(Pbf)-OH is similar to that of other sterically hindered amino acids like Fmoc-Arg(Pbf)-OH.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-HomoArg(Pbf)-OH (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, or DIC) (3-5 equivalents)

-

Base (e.g., DIEA or collidine) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin using a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-HomoArg(Pbf)-OH, the coupling reagent (e.g., HBTU), and the base (e.g., DIEA) in DMF. Allow to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test indicates the completion of the reaction.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

N-terminal Fmoc Group Deprotection

The Fmoc group is removed at the beginning of each coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

Procedure:

-

Add the 20% piperidine in DMF solution to the peptide-resin.

-

Agitate the mixture for an initial 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate for an additional 5-10 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF.[2]

Visualizations

Logical Relationship for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

Experimental Workflow for SPPS using Fmoc-HomoArg(Pbf)-OH

Caption: Experimental workflow for a single coupling cycle in SPPS.

References

Storing and Handling Fmoc-Protected Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling Fmoc-protected amino acids, essential building blocks in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring the integrity, purity, and reactivity of these reagents, which directly impacts the success of peptide synthesis, leading to higher yields and purer final products.

Critical Stability Factors for Fmoc-Amino Acids

The stability of solid Fmoc-protected amino acids is primarily influenced by three environmental factors: temperature, moisture, and light . Exposure to suboptimal conditions can lead to the degradation of the Fmoc protecting group and the amino acid itself, compromising the quality of the reagent.

Temperature: For long-term storage, it is highly recommended to store Fmoc-amino acids at low temperatures, ideally between -15°C and -20°C . For shorter periods, storage at 2-8°C is acceptable. While some Fmoc-amino acids can be stable at room temperature for short durations, such as during shipping, prolonged exposure to ambient temperatures can accelerate degradation.

Moisture: Fmoc-protected amino acids are susceptible to hydrolysis. It is crucial to store them in tightly sealed containers in a dry environment, such as in a desiccator, to prevent moisture absorption. The presence of water can lead to the slow cleavage of the Fmoc group and other side reactions.

Light: Exposure to light, particularly UV light, can also contribute to the degradation of the fluorenylmethoxycarbonyl (Fmoc) group. Therefore, it is advisable to store these compounds in opaque containers or in the dark.

Recommended Storage Conditions

To ensure the long-term stability and purity of Fmoc-protected amino acids, the following storage conditions should be maintained:

| Parameter | Long-Term Storage | Short-Term Storage |

| Temperature | -20°C to -15°C | 2°C to 8°C |

| Environment | Dry, inert atmosphere (e.g., argon or nitrogen) is recommended | Dry |

| Container | Tightly sealed, opaque containers | Tightly sealed, opaque containers |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation. |

Common Impurities and Degradation Pathways

The purity of Fmoc-amino acids is paramount for successful peptide synthesis. Impurities can arise from the synthesis of the protected amino acid or from degradation during storage and handling. These impurities can lead to the formation of truncated or modified peptides, complicating purification and potentially affecting the biological activity of the final product.

Common Impurities

| Impurity | Source | Impact on Peptide Synthesis |

| Dipeptides (Fmoc-Xaa-Xaa-OH) | Incomplete reaction or side reactions during Fmoc protection. | Insertion of an extra amino acid into the peptide chain. |

| Free Amino Acid (H-Xaa-OH) | Incomplete Fmoc protection or degradation of the Fmoc group. | Can lead to deletion sequences or double insertions. |

| Acetic Acid | Residual solvent from the manufacturing process. | Can act as a capping agent, causing chain termination. |

| β-Alanine Adducts | Rearrangement of the Fmoc-OSu reagent during synthesis. | Insertion of an incorrect amino acid (β-alanine). |

| Enantiomeric Impurities (D-isomer) | Racemization during synthesis or activation. | Leads to diastereomeric peptide impurities with potentially altered biological activity. |

Degradation Signaling Pathway

The primary degradation pathway for Fmoc-amino acids under improper storage conditions is the cleavage of the Fmoc group, which is base-labile. This can be initiated by moisture or basic impurities.

Degradation pathway of Fmoc-amino acids.

Handling and Preparation of Solutions

Proper handling of Fmoc-amino acids is as crucial as correct storage to maintain their quality.

General Handling Workflow

Workflow for handling solid Fmoc-amino acids.

Best Practices for Solution Preparation

-

Solvent Quality: Always use high-purity, amine-free solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Old or low-quality DMF can contain dimethylamine, which can cause premature deprotection of the Fmoc group.[1]

-

Solubility: The solubility of Fmoc-amino acids can vary depending on the amino acid side chain and its protecting group.[2] Some may require gentle warming or sonication to dissolve completely. For particularly insoluble Fmoc-amino acids, the use of a stronger solvent like dimethyl sulfoxide (DMSO) as a co-solvent can be beneficial.[2]

-

Solution Stability: Fmoc-amino acid solutions are less stable than the solid compounds. It is recommended to prepare solutions fresh before each use in solid-phase peptide synthesis (SPPS).[3] If a solution must be stored, it should be for a very short period at low temperature and protected from light and moisture.

Solubility of Common Fmoc-Amino Acids

The following table provides a qualitative overview of the solubility of common Fmoc-amino acids in frequently used solvents for SPPS.

| Fmoc-Amino Acid Type | DMF | NMP | DMSO | DCM |

| Aliphatic (e.g., Gly, Ala, Val) | Good | Excellent | Excellent | Poor to Moderate |

| Aromatic (e.g., Phe, Trp) | Good | Excellent | Excellent | Moderate |

| Hydrophilic (e.g., Ser(tBu), Thr(tBu)) | Good | Excellent | Excellent | Poor |

| Acidic (e.g., Asp(OtBu), Glu(OtBu)) | Good | Excellent | Excellent | Poor |

| Basic (e.g., Lys(Boc), Arg(Pbf)) | Moderate to Good | Good to Excellent | Excellent | Poor |

| His(Trt) | Moderate | Good | Excellent | Poor to Moderate |

Note: This is a general guide. Actual solubility can vary based on the specific side-chain protecting group and the purity of the solvent.

Experimental Protocols for Quality Control

Regular quality control of Fmoc-amino acids is essential to ensure the synthesis of high-quality peptides. The following are key experimental protocols for assessing the purity and integrity of these reagents.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of the Fmoc-amino acid and quantify any impurities.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Fmoc-amino acid sample

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the Fmoc-amino acid in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm or 301 nm

-

Injection Volume: 10-20 µL

-

Gradient: A typical gradient is 30% to 100% B over 20-30 minutes. The gradient may need to be optimized depending on the hydrophobicity of the amino acid.

-

-

Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC) for Rapid Purity Check

Objective: To quickly assess the presence of major impurities.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)

-

Fmoc-amino acid sample

-

UV lamp (254 nm)

-

Ninhydrin stain (for detecting free amino groups)

Procedure:

-

Sample Preparation: Dissolve a small amount of the Fmoc-amino acid in a suitable solvent (e.g., DCM or ethyl acetate).

-

Spotting: Spot a small amount of the solution onto the baseline of the TLC plate.

-

Development: Place the plate in the developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

-

Visualization:

-

UV Light: View the dried plate under a UV lamp at 254 nm. The Fmoc-containing compounds will appear as dark spots.

-

Ninhydrin Stain: To detect free amino groups (impurities), spray the plate with a ninhydrin solution and gently heat. Free amines will appear as purple spots.

-

-

Analysis: Assess the purity by observing the number and intensity of impurity spots relative to the main product spot.

Karl Fischer Titration for Water Content Determination

Objective: To quantify the water content in the solid Fmoc-amino acid.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol

-

Fmoc-amino acid sample

Procedure:

-

Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

-

Sample Preparation: Accurately weigh a suitable amount of the Fmoc-amino acid sample and introduce it into the titration vessel. For poorly soluble amino acids, a solvent mixture containing formamide can be used to aid dissolution.

-

Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor solubility in DMF/NMP | - Hydrophobic nature of the amino acid side chain. - Aggregation of the Fmoc-amino acid. - Low-quality solvent. | - Gently warm the solution or use sonication. - Add a small amount of DMSO as a co-solvent.[2] - Use fresh, high-purity, amine-free solvent. |

| Low coupling efficiency in SPPS | - Degraded Fmoc-amino acid (e.g., partial deprotection). - Presence of impurities (e.g., acetic acid). - Incomplete dissolution of the amino acid. | - Use a fresh vial of Fmoc-amino acid stored under recommended conditions. - Verify the purity of the Fmoc-amino acid lot using HPLC. - Ensure the amino acid is fully dissolved before adding it to the resin. |

| Unexpected peaks in crude peptide HPLC | - Impurities in the starting Fmoc-amino acid (e.g., dipeptides, enantiomeric impurities). - Degradation of the Fmoc-amino acid during storage or handling. | - Analyze the purity of the Fmoc-amino acid raw material. - Use high-purity Fmoc-amino acids with low levels of specified impurities. - Always follow best practices for storage and handling. |

| Discoloration of solid Fmoc-amino acid | - Degradation due to exposure to light, heat, or moisture. | - Discard the discolored reagent. - Ensure proper storage in a cool, dark, and dry place. |

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their Fmoc-protected amino acids, leading to more successful and reproducible peptide synthesis outcomes.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-homoarginine(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-homoarginine(Pbf)-OH is an essential building block for the incorporation of the non-proteinogenic amino acid L-homoarginine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Homoarginine, an analogue of arginine with an additional methylene group in its side chain, is of significant interest in biomedical research. It serves as a substrate for nitric oxide synthase (NOS) and its altered levels have been linked to cardiovascular diseases and diabetic nephropathy. The use of Fmoc-L-homoarginine(Pbf)-OH allows for the synthesis of peptide-based tools, inhibitors, and potential therapeutics for studying these pathways.

The synthesis protocols and reactivity of Fmoc-L-homoarginine(Pbf)-OH are virtually identical to its well-studied counterpart, Fmoc-L-arginine(Pbf)-OH.[1][2] The bulky and acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group provides robust protection for the guanidinium side chain, preventing side reactions during peptide elongation while being readily removable during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[3][4]

Key Properties and Considerations

-

Solubility: Soluble in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidinone (NBP).[4]

-

Stability: The Fmoc group is base-labile (removed by piperidine), while the Pbf group is stable to basic conditions but cleaved by strong acids (e.g., TFA).[4]

-

Challenges: Similar to arginine, the incorporation of homoarginine can be challenging due to the steric hindrance of the Pbf group and the potential for a significant side reaction: δ-lactam formation. This intramolecular cyclization of the activated amino acid consumes the reagent and can lead to deletion sequences in the final peptide.[5]

Experimental Data and Performance

While specific quantitative data for the coupling efficiency of Fmoc-L-homoarginine(Pbf)-OH is not extensively published, performance is expected to be comparable to Fmoc-L-arginine(Pbf)-OH. The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Arg(Pbf)-OH Incorporation

(Data is representative for Fmoc-Arg(Pbf)-OH and is considered a strong indicator for Fmoc-L-homoarginine(Pbf)-OH performance)

| Reagent Class | Reagent Name | Abbreviation | Key Advantages | Considerations |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High coupling efficiency and fast reaction kinetics.[5] | Can cause guanidinylation of the N-terminus if pre-activation is prolonged.[5] |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | More potent than HBTU, especially for difficult couplings; can reduce racemization.[5] | Higher cost compared to HBTU.[5] | |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, particularly for sterically hindered amino acids. | Byproducts can be difficult to wash away completely. |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Cost-effective; when used with an additive like OxymaPure, it effectively suppresses lactam formation.[6] | Slower reaction times compared to onium salts. |

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| δ-Lactam Formation | Intramolecular cyclization of the activated homoarginine, leading to reagent consumption and des-homoarginine peptide impurities.[5] | - Use in situ activation protocols, especially with DIC/OxymaPure.[6]- Avoid prolonged pre-activation times.- Perform a double coupling if necessary. |

| Guanidinylation | Reaction of excess uronium salt (e.g., HBTU) with the free N-terminal amine of the peptide, causing irreversible chain termination.[5] | - Avoid prolonged pre-activation.- Use the activated amino acid solution immediately after preparation. |

| Aggregation | Inter-chain hydrogen bonding, especially in sequences rich in bulky residues, leading to incomplete coupling and deprotection. | - Use a lower loading resin (0.2 - 0.3 mmol/g).- Perform synthesis at elevated temperatures (e.g., 45°C).[6]- Use "difficult sequence" disruption strategies (e.g., pseudoproline dipeptides). |

| Incomplete Deprotection/Cleavage | The bulky Pbf group can sometimes be difficult to remove completely, especially in sterically crowded regions of the peptide. | - Increase cleavage time with TFA cocktail.- Use a scavenger cocktail optimized for Pbf removal (e.g., including triisopropylsilane and water). |

Experimental Protocols

The following protocols are adapted from established procedures for Fmoc-Arg(Pbf)-OH and are directly applicable to Fmoc-L-homoarginine(Pbf)-OH.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for potentially difficult sequences.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-L-homoarginine(Pbf)-OH (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (confirmed by a positive Kaiser test) and the resin is thoroughly washed with DMF.

-

Activation Solution: In a separate vessel, dissolve Fmoc-L-homoarginine(Pbf)-OH and HATU in a minimal amount of DMF.

-

Add DIEA to the activation solution and mix gently for approximately 1 minute.

-

Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Optimized Coupling to Minimize Lactam Formation (DIC/OxymaPure)

This protocol utilizes in situ activation to minimize the concentration of activated Fmoc-L-homoarginine(Pbf)-OH in solution at any given time, thereby suppressing the intramolecular lactam formation side reaction.[6]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-L-homoarginine(Pbf)-OH (1.75 equivalents)

-

OxymaPure (1.5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.8 equivalents)

-

N-butylpyrrolidinone (NBP) or DMF

Procedure:

-

Resin Preparation: Swell the resin and perform Fmoc deprotection as per standard protocols.

-